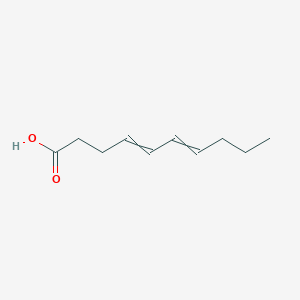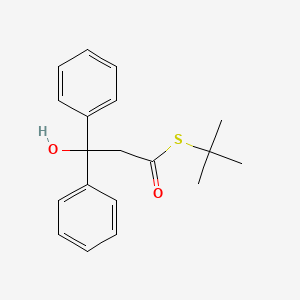![molecular formula C10H9BN2O3S B14004047 {4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Thiazole-4-carboxamido)phenyl)boronic acid is a compound that features a thiazole ring attached to a phenylboronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form the thiazole ring, which is then coupled with a boronic acid derivative under mild conditions . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure high yields and regioselectivity.
Industrial Production Methods
Industrial production of (4-(Thiazole-4-carboxamido)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(4-(Thiazole-4-carboxamido)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include boronic esters, dihydrothiazoles, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(4-(Thiazole-4-carboxamido)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of (4-(Thiazole-4-carboxamido)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Aminothiazole-4-carboxylate: A compound with similar structural features but different functional groups.
Pinacol boronic esters: Compounds that share the boronic acid moiety but have different substituents on the phenyl ring
Uniqueness
(4-(Thiazole-4-carboxamido)phenyl)boronic acid is unique due to the combination of the thiazole ring and the boronic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C10H9BN2O3S |
|---|---|
分子量 |
248.07 g/mol |
IUPAC名 |
[4-(1,3-thiazole-4-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H9BN2O3S/c14-10(9-5-17-6-12-9)13-8-3-1-7(2-4-8)11(15)16/h1-6,15-16H,(H,13,14) |
InChIキー |
QYTVJYDIIBITFL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)NC(=O)C2=CSC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
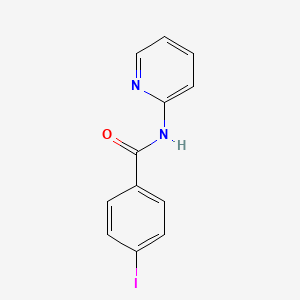
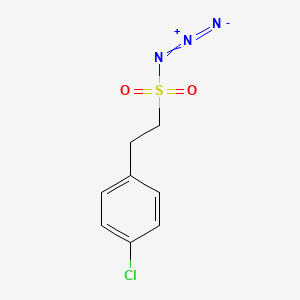
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)

![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

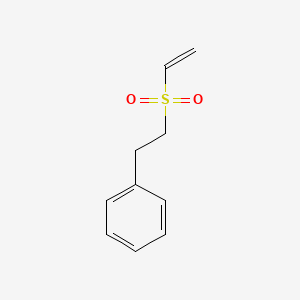
![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)

![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)

